molecular formula C19H22N2O2 B4523187 N-(4-methylbenzyl)-4-(4-morpholinyl)benzamide

N-(4-methylbenzyl)-4-(4-morpholinyl)benzamide

Cat. No.: B4523187
M. Wt: 310.4 g/mol
InChI Key: SASWHVQGUPGIBV-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition N-(4-methylbenzyl)-4-(4-morpholinyl)benzamide and related compounds demonstrate significant activity as inhibitors of carbonic anhydrase isoenzymes. These compounds, including aromatic sulfonamides, show varying affinities for different isoenzymes, indicating potential applications in targeting specific carbonic anhydrase-related processes in biological systems (Supuran et al., 2013).

Gastrokinetic Activity Studies have shown that certain benzamides with a morpholinyl group, including this compound derivatives, possess potent gastrokinetic activities. These compounds enhance gastric emptying and are potent in serotonin 5-HT4 receptor agonistic activity, suggesting their use in treating gastrointestinal motility disorders (Kato et al., 1991).

Crystal Structure and Optical Properties Research on the crystal structure of N-(4-methylbenzyl)benzamide, a compound closely related to this compound, provides insights into its potential applications in material science. The crystal structure, stabilized by various intermolecular interactions, along with optical properties like transmittance and UV cutoff wavelength, suggest potential use in optical and piezoelectric applications (Goel et al., 2017).

Antibacterial Activity Certain morpholine derived benzenesulphonamides, which are structurally related to this compound, have been studied for their antibacterial properties. These compounds demonstrate moderate activity against various bacterial strains, indicating potential for development into antibacterial agents (Ahmed et al., 2021).

Synthesis and Biodegradability of Polyesteramides Research has explored the synthesis of polyesteramides with morpholine derivatives, highlighting potential applications in the development of biodegradable materials with specific functional groups. This research is significant in the context of environmentally friendly polymers and materials science (Veld et al., 1992).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-2-4-16(5-3-15)14-20-19(22)17-6-8-18(9-7-17)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWHVQGUPGIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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